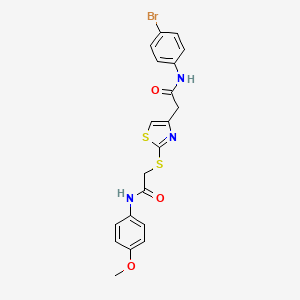

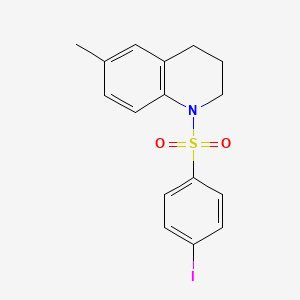

N-(2,5-dimethylphenyl)pyridine-2-carbothioamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

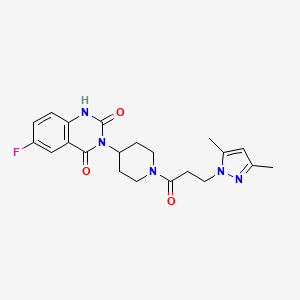

N-(2,5-dimethylphenyl)pyridine-2-carbothioamide, also known as DMPT, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a thioamide derivative of pyridine and has been synthesized using various methods.

科学的研究の応用

Heterocycle Synthesis

N-(2,5-dimethylphenyl)pyridine-2-carbothioamide serves as a valuable building block for heterocyclic compounds. Researchers have exploited its reactivity to create diverse heterocycles, including pyridines, pyrimidines, and pyrazines. These heterocycles find applications in drug discovery, materials science, and agrochemicals .

Antimicrobial Agents

The compound’s unique structure has led to investigations into its antimicrobial properties. Scientists have synthesized derivatives of N-(2,5-dimethylphenyl)pyridine-2-carbothioamide as potential scaffolds for new antimicrobial candidates. These derivatives target multidrug-resistant Gram-positive pathogens, addressing critical challenges in infectious disease management .

Pharmacological Applications

N-(2,5-dimethylphenyl)pyridine-2-carbothioamide derivatives have been explored for their pharmacological activities. As part of diazine alkaloids, they play a central role in DNA, RNA, flavors, and fragrances. Researchers continue to investigate their potential as drug leads for various therapeutic areas .

Organic Synthesis

In synthetic organic chemistry, N-(2,5-dimethylphenyl)pyridine-2-carbothioamide acts as a versatile synthon. It participates in amination, formylation, and methylene group transfer reactions. Chemists have harnessed its flexibility to introduce functional groups such as amino, formyl, and cyano, expanding the toolbox for organic synthesis .

Metal Complex Ligands

The compound’s sulfur atom offers coordination sites for metal ions. Researchers have employed N-(2,5-dimethylphenyl)pyridine-2-carbothioamide as an effective ligand in the synthesis of metallic complexes. These complexes find applications in catalysis, materials science, and coordination chemistry .

Materials Science

Due to its polar and aprotic nature, N-(2,5-dimethylphenyl)pyridine-2-carbothioamide serves as a solvent and reaction medium. Its high boiling point and ready availability make it a practical choice for various material synthesis processes. Researchers explore its use in polymerization, nanomaterials, and supramolecular assemblies .

特性

IUPAC Name |

N-(2,5-dimethylphenyl)pyridine-2-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2S/c1-10-6-7-11(2)13(9-10)16-14(17)12-5-3-4-8-15-12/h3-9H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPFOOUKUCCKIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=S)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-methyl-N-((3-phenylimidazo[1,5-a]pyridin-1-yl)methylene)piperazin-1-amine](/img/structure/B2706400.png)

![6-Methyl-2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2706401.png)

![3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2706404.png)

![2-[1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2706412.png)

![1-(4-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2706422.png)